molecular formula C17H18F2N4O B2487953 (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415600-49-4

(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone

Cat. No. B2487953
CAS RN: 2415600-49-4
M. Wt: 332.355
InChI Key: UEDDLWYOXXWIFA-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone, also known as PF-06282999, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase CK1ε, which has been implicated in the regulation of circadian rhythms, Wnt signaling, and DNA damage response.

Mechanism of Action

(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is a selective inhibitor of CK1ε, which is a serine/threonine kinase that regulates circadian rhythms, Wnt signaling, and DNA damage response. CK1ε is involved in the phosphorylation of various proteins, including PERIOD, CRY, BMAL1, and β-catenin. Inhibition of CK1ε by (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone leads to the modulation of circadian rhythms, Wnt signaling, and DNA damage response.
Biochemical and Physiological Effects
(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to modulate circadian rhythms, Wnt signaling, and DNA damage response in preclinical models. Inhibition of CK1ε by (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone leads to the modulation of PERIOD, CRY, BMAL1, and β-catenin phosphorylation, which are involved in the regulation of circadian rhythms and Wnt signaling. (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has also been shown to enhance DNA damage response by inhibiting the degradation of p53, a tumor suppressor protein that is involved in the regulation of cell cycle and apoptosis.

Advantages and Limitations for Lab Experiments

(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is a potent and selective inhibitor of CK1ε, which makes it a valuable tool for studying the role of CK1ε in various biological processes. However, the synthesis of (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is a complex process that requires expertise in organic chemistry and is not easily scalable. Furthermore, the pharmacokinetics and pharmacodynamics of (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone are not well characterized, which may limit its use in preclinical and clinical studies.

Future Directions

There are several future directions for the development of (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone. First, the pharmacokinetics and pharmacodynamics of (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone need to be further characterized to determine its optimal dosing regimen and potential toxicity. Second, the therapeutic potential of (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone needs to be evaluated in various disease models, including cancer, diabetes, and circadian rhythm disorders. Third, the development of more potent and selective CK1ε inhibitors may lead to the identification of new therapeutic targets for the treatment of various diseases. Finally, the development of new synthetic routes for (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone may lead to the production of larger quantities of the compound for preclinical and clinical studies.

Synthesis Methods

(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone was synthesized using a multi-step process that involved the coupling of the piperidine and pyrimidine moieties followed by the addition of the difluorophenyl and methanone groups. The final compound was purified by column chromatography and characterized by NMR and mass spectrometry. The synthesis of (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is a complex process that requires expertise in organic chemistry and is not easily scalable.

Scientific Research Applications

(2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to inhibit CK1ε activity in vitro and in vivo, leading to the modulation of circadian rhythms, Wnt signaling, and DNA damage response. (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has also been shown to have antitumor activity in various cancer cell lines and xenograft models. Furthermore, (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to improve glucose homeostasis in animal models of diabetes. These findings suggest that (2,6-Difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has potential therapeutic applications in various diseases.

properties

IUPAC Name

(2,6-difluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c1-11-9-15(21-10-20-11)22-12-5-7-23(8-6-12)17(24)16-13(18)3-2-4-14(16)19/h2-4,9-10,12H,5-8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDDLWYOXXWIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,6-difluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine

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